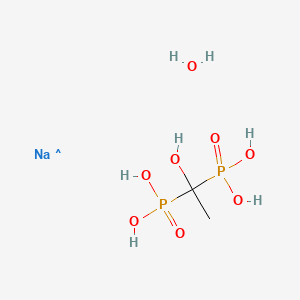
Phosphonic acid, (1-hydroxyethylidene)bis-, disodium salt, hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (1-hydroxyethylidene)bis-, disodium salt, hydrate typically involves the reaction of phosphorus trichloride with acetic acid, followed by hydrolysis. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with stringent quality control measures. The process includes the neutralization of phosphonic acid with sodium hydroxide, followed by crystallization and purification steps to obtain the disodium salt hydrate form .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (1-hydroxyethylidene)bis-, disodium salt, hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different phosphonate derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can participate in substitution reactions where its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various phosphonate derivatives, which have applications in different fields such as water treatment, detergents, and pharmaceuticals .
Scientific Research Applications
Phosphonic acid, (1-hydroxyethylidene)bis-, disodium salt, hydrate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of phosphonic acid, (1-hydroxyethylidene)bis-, disodium salt, hydrate involves its ability to bind to calcium ions, thereby inhibiting the formation of calcium-based scales and deposits. In medical applications, it reduces osteoclastic activity, preventing bone resorption and promoting bone formation .
Comparison with Similar Compounds
Similar Compounds
Etidronic acid: Similar in structure and function, used in similar applications.
Alendronic acid: Another bisphosphonate with a stronger effect on bone resorption inhibition.
Pamidronic acid: Used in the treatment of bone metastases and hypercalcemia.
Uniqueness
Phosphonic acid, (1-hydroxyethylidene)bis-, disodium salt, hydrate is unique due to its dual role in industrial and medical applications. Its ability to inhibit both scale formation and bone resorption makes it a versatile compound with wide-ranging uses .
Properties
Molecular Formula |
C2H10NaO8P2 |
|---|---|
Molecular Weight |
247.03 g/mol |
InChI |
InChI=1S/C2H8O7P2.Na.H2O/c1-2(3,10(4,5)6)11(7,8)9;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);;1H2 |
InChI Key |
VNQHZFJWDUFYEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(O)(P(=O)(O)O)P(=O)(O)O.O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















